molecular formula C15H21BO2 B2900783 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1362243-53-5

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2900783
CAS RN: 1362243-53-5
M. Wt: 244.14
InChI Key: UBDGFSVRSANTJW-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BPin or pinacolborane, is a boron-containing compound that has gained significant attention in the field of organic synthesis. It is a colorless liquid that is soluble in organic solvents and is used as a reagent in various chemical reactions.

Advantages and Limitations for Lab Experiments

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages over other boron-containing reagents, such as its high reactivity, low toxicity, and ease of handling. However, it also has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain reactions.

Future Directions

There are several future directions for the use of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis. One potential application is the use of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of chiral compounds, as it has been shown to be an effective chiral auxiliary. Another direction is the development of new reactions using 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reagent, such as the development of new cross-coupling reactions. Additionally, the use of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of materials, such as polymers and nanoparticles, is an area of active research.
Conclusion
In conclusion, 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the field of organic synthesis. Its simple synthesis method, high reactivity, and low toxicity make it a valuable reagent in various chemical reactions. Further research is needed to explore its potential applications in the synthesis of chiral compounds, development of new reactions, and synthesis of materials.

Synthesis Methods

The synthesis of 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of pinacol, a cyclic diol, with boron trifluoride etherate in the presence of a base. The reaction proceeds through the formation of a boronate ester intermediate, which is then reduced by sodium borohydride to yield 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This method is simple, efficient, and yields high purity 2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been widely used in organic synthesis as a boron source in various reactions such as Suzuki-Miyaura cross-coupling, Negishi coupling, and Stille coupling. It has also been used as a reagent in the synthesis of natural products, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-8-6-5-7-12(13)11-9-10-11/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDGFSVRSANTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1362243-53-5
Record name 2-(2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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